

Cellular Uptake and Distribution of EOS-448: A Technical Guide

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Compound of Interest

Compound Name: T-448

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Introduction

EOS-448, also known as GSK4428859A or Belrestotug, is a human IgG1 anti-T-cell immunoglobulin and ITIM domain (TIGIT) monoclonal antibody.[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[3] Its ligands, such as CD155 (PVR), are often overexpressed on tumor cells and antigen-presenting cells (APCs). The engagement of TIGIT with its ligands results in an inhibitory signal that suppresses anti-tumor immunity. EOS-448 is designed to block this interaction and reinvigorate the immune response against cancer.

A critical feature of EOS-448 is its functional Fc domain, which enables engagement with Fc gamma receptors (FcγRs) on immune effector cells.[4][5] This interaction is central to its multifaceted mechanism of action, which goes beyond simple receptor blockade and includes the depletion of specific immune cell populations. This guide provides a detailed overview of the cellular uptake and distribution of EOS-448, based on available preclinical and clinical data. It also includes representative experimental protocols for the assessment of antibody uptake and distribution.

Data Presentation

While specific quantitative data on the cellular uptake and biodistribution of EOS-448 are not extensively published in peer-reviewed literature, preclinical and clinical studies have provided

qualitative and pharmacodynamic data that inform our understanding of its cellular interactions and distribution.

Table 1: Cellular Targets and Pharmacodynamic Effects of EOS-448

Target Cell Type	TIGIT Expression Level	Key Effect of EOS-448	Observed Outcome	Reference
Regulatory T cells (Tregs)	High	Depletion	Sustained reduction in peripheral blood and tumor	[1] [4]
Terminally Exhausted CD8+ T cells	High	Depletion	Reduction in peripheral blood and tumor	[1] [4]
Effector T cells	Low/Moderate	Activation	Increased proliferation (Ki67 expression)	[1]
Natural Killer (NK) cells	Moderate	Activation	Enhanced cytotoxic activity	[6]
Antigen-Presenting Cells (APCs)	N/A (FcγR-expressing)	Activation	Modulation of APC function	[4] [5]

Table 2: Tissue Distribution and Target Engagement of EOS-448

Tissue/Compartment	Finding	Method of Analysis	Reference
Peripheral Blood	Sustained depletion of Tregs and terminally exhausted CD8+ T cells; Increased effector CD8/Treg ratio.	Flow Cytometry	[1]
Tumor Microenvironment	Decrease in TIGIT-expressing cells, including FoxP3+ Tregs.	Immunohistochemistry (IHC)	[1]

Mechanism of Cellular Uptake and Action

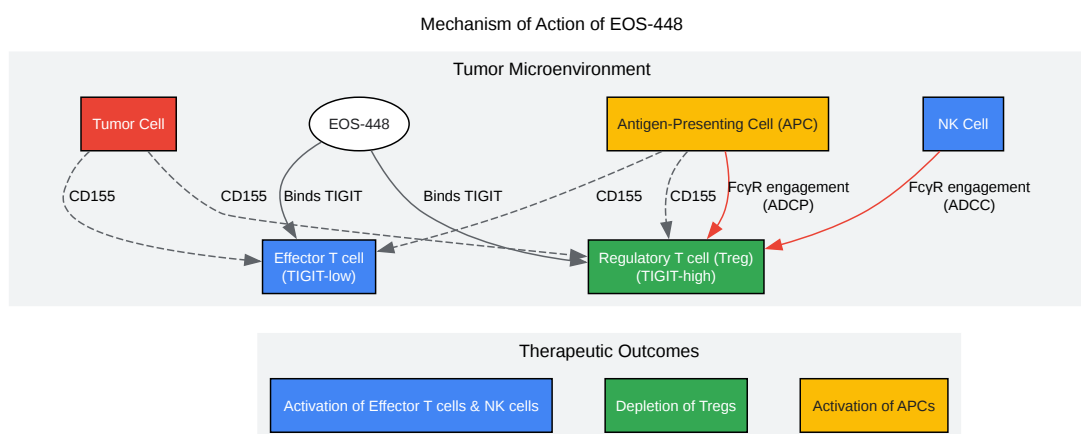
The cellular uptake and distribution of EOS-448 are intrinsically linked to its mechanism of action, which is primarily driven by its dual functionality: TIGIT antagonism and FcγR engagement.

- **TIGIT Receptor Blockade:** EOS-448 binds with high affinity to TIGIT on the surface of T cells and NK cells.[6] This directly prevents the interaction between TIGIT and its ligands (e.g., CD155) on tumor cells and APCs, thereby blocking the downstream inhibitory signaling cascade. This restores the activation and effector functions of T cells and NK cells.[6]
- **FcγR-Mediated Effector Functions:** The IgG1 Fc domain of EOS-448 engages with FcγRs on effector immune cells, such as NK cells and myeloid cells (e.g., macrophages). This engagement is crucial for its depleting activity and leads to:
 - **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** FcγR-expressing effector cells, like NK cells, recognize and kill target cells coated with EOS-448. This is a primary mechanism for the depletion of TIGIT-high Tregs and exhausted T cells.
 - **Antibody-Dependent Cellular Phagocytosis (ADCP):** Phagocytic cells, such as macrophages, recognize and engulf EOS-448-coated target cells.

- Activation of Antigen-Presenting Cells: Engagement of FcγRs on APCs can lead to their activation and enhanced antigen presentation, further stimulating the anti-tumor immune response.[5]

Preclinical studies have demonstrated that the anti-tumor effect of EOS-448 is dependent on its FcγR-engaging isotype.[4]

Mandatory Visualization



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Caption: EOS-448 binds to TIGIT, leading to Treg depletion and effector cell activation.

Experimental Protocols

Detailed experimental protocols for EOS-448 are not publicly available. The following are representative protocols for key experiments used to characterize the cellular uptake and distribution of Fc-engaging antibodies.

Protocol 1: Flow Cytometry for Cellular Binding and Depletion

Objective: To quantify the binding of EOS-448 to target immune cells and to measure the depletion of TIGIT-expressing cell populations.

Materials:

- Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs)
- EOS-448
- Fluorochrome-conjugated secondary antibody (if EOS-448 is not directly labeled)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, FOXP3, CD56)
- Fc receptor blocking reagent (e.g., Human TruStain FcX™)
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Viability dye (e.g., DAPI, Propidium Iodide)
- FACS tubes
- Flow cytometer

Procedure:

- **Cell Preparation:** Isolate PBMCs from whole blood using density gradient centrifugation or prepare a single-cell suspension from tumor tissue.
- **Fc Receptor Blocking:** Resuspend cells in staining buffer and add an Fc receptor blocking reagent. Incubate for 10-15 minutes at 4°C. This prevents non-specific binding of EOS-448

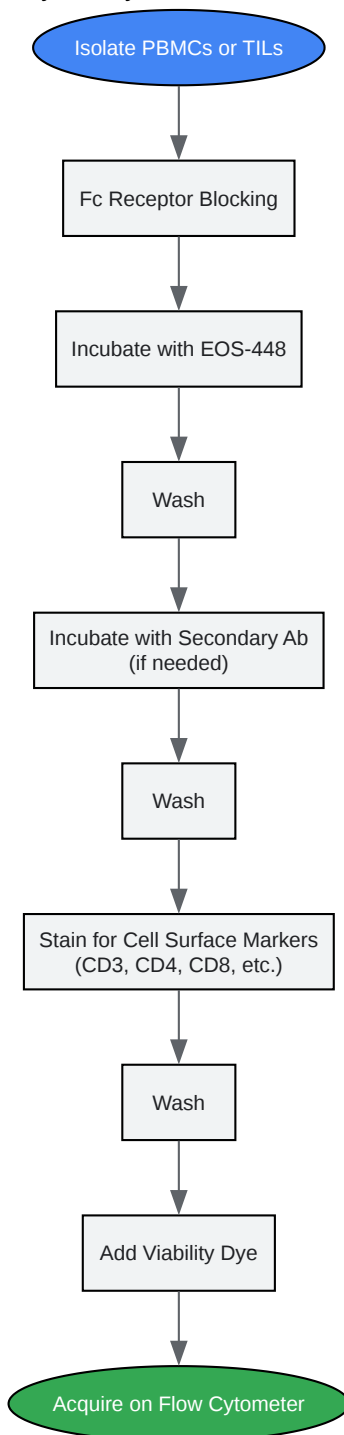
to FcγRs.

- **Primary Antibody Staining:** Add EOS-448 at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
- **Washing:** Wash the cells twice with cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and decanting the supernatant.
- **Secondary Antibody Staining (if applicable):** If EOS-448 is not directly conjugated, resuspend the cells in staining buffer containing a fluorochrome-conjugated anti-human IgG secondary antibody. Incubate for 30 minutes at 4°C in the dark.
- **Washing:** Repeat the washing step as in step 4.
- **Surface Marker Staining:** Resuspend the cells in staining buffer containing a cocktail of fluorochrome-conjugated antibodies for cell surface markers to identify specific cell populations (e.g., Tregs: CD3+CD4+CD25+FOXP3+). Incubate for 30 minutes at 4°C in the dark.
- **Washing:** Repeat the washing step.
- **Viability Staining:** Resuspend the cells in staining buffer and add a viability dye shortly before analysis.
- **Data Acquisition:** Acquire data on a flow cytometer.

Data Analysis:

- Gate on viable, single cells.
- Identify immune cell subsets based on surface marker expression.
- Quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI) of EOS-448 staining within each subset.
- For depletion studies, compare the percentage of TIGIT-high populations (e.g., Tregs) in EOS-448-treated samples versus controls.

Flow Cytometry Workflow for EOS-448

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